Rhizoxin

Übersicht

Beschreibung

Rhizoxin is a macrocyclic lactone antibiotic isolated from the pathogenic plant fungus Rhizopus microsporus. It exhibits significant antitumor and antimitotic activity, making it a compound of interest in cancer research . This compound disrupts microtubule formation by binding to beta-tubulin in eukaryotic cells, preventing the formation of the mitotic spindle and inhibiting cell division .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Efforts towards the total synthesis of rhizoxin have focused on constructing the core macrocycle through ring-closing olefin metathesis (RCM) and ring-closing alkyne metathesis (RCAM). The macrocycle formation was achieved by RCAM at the C(9)/C(10) site, followed by reductive decomplexation of the biscobalt hexacarbonyl complex with ethylpiperidinium hypophosphite . Radical-induced double bond isomerization and directed epoxidation of the C(11)-C(12) double bond completed the synthesis .

Industrial Production Methods: this compound is biosynthesized by Paraburkholderia rhizoxinica, a bacterial endosymbiont of the fungus Rhizopus microsporus . The bacterial endosymbiont can be grown independently in culture, allowing for the harvesting of this compound and related compounds without the need for total chemical synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Rhizoxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga mit unterschiedlichen biologischen Aktivitäten .

Wissenschaftliche Forschungsanwendungen

Medizin: this compound wurde in klinischen Studien als Antikrebsmittel getestet, erreichte aber aufgrund der geringen Aktivität in vivo keine späteren Stadien. Es bleibt eine wertvolle Verbindung für die Entwicklung neuer Antimitotikum-Wirkstoffe.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Beta-Tubulin in eukaryotischen Zellen bindet und so die Mikrotubulusbildung stört. Dies verhindert die Bildung der mitotischen Spindel und hemmt die Zellteilung . Zusätzlich kann this compound zusammengesetzte Mikrotubuli depolymerisieren, was zu seiner Antimitotischen Aktivität beiträgt . Zu den molekularen Zielstrukturen und -wegen, die beteiligt sind, gehören die Beta-Tubulin-Untereinheit und der Mikrotubulus-Assemblierungsprozess .

Wirkmechanismus

Rhizoxin exerts its effects by binding to beta-tubulin in eukaryotic cells, disrupting microtubule formation. This prevents the formation of the mitotic spindle, inhibiting cell division . Additionally, this compound can depolymerize assembled microtubules, further contributing to its antimitotic activity . The molecular targets and pathways involved include the beta-tubulin subunit and the microtubule assembly process .

Vergleich Mit ähnlichen Verbindungen

Rhizoxin ähnelt anderen Mikrotubulus-störenden Mitteln wie Vinca-Alkaloiden und Maytansin. Es weist einzigartige strukturelle Merkmale und Bindungsstellen auf, die es von diesen Verbindungen unterscheiden .

Ähnliche Verbindungen:

Vinca-Alkaloide: Diese Verbindungen binden ebenfalls an Tubulin und stören die Mikrotubulusbildung, haben aber unterschiedliche Bindungsstellen und Wirkmechanismen.

Die einzigartige Bindungsstelle und die strukturellen Merkmale von this compound machen es zu einer wertvollen Verbindung für die Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .

Biologische Aktivität

Rhizoxin, a potent antimitotic agent, is derived from the fungus Rhizopus microsporus, which is known to cause rice seedling blight. The compound exhibits significant anti-tumor activity and has garnered interest for its unique mechanism of action, primarily through its interaction with β-tubulin in eukaryotic cells.

Biosynthesis and Structure

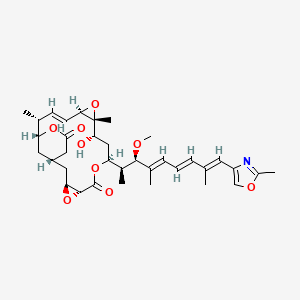

This compound is biosynthesized by the bacterial endosymbiont Paraburkholderia rhizoxinica, which resides within R. microsporus. This relationship allows for the production of this compound without the need for total chemical synthesis, although such methods are feasible. The structural composition of this compound includes a 16-membered lactone ring linked to an oxazole ring via a long unsaturated chain, which is crucial for its biological activity .

The primary mechanism through which this compound exerts its biological effects involves binding to β-tubulin, disrupting microtubule formation and consequently inhibiting cell division. This action is similar to that of Vinca alkaloids, another class of antimitotic agents. This compound can also depolymerize assembled microtubules, leading to mitotic arrest in various eukaryotic cells, including those of vertebrates and plants .

Antitumor Activity

This compound has undergone clinical trials as an anti-cancer drug; however, it did not progress to later stages due to low in vivo activity. Despite this limitation, related compounds such as mertansine have shown improved biological activity . The antitumor efficacy of this compound has been attributed to its ability to effectively bind to β-tubulin, leading to potent depolymerization of microtubules .

Ecological Role

Recent studies have highlighted this compound's ecological role beyond its antitumor properties. It serves as a protective agent against micropredators, suggesting that it may function as an anti-predator defense mechanism for R. microsporus. This finding underscores the dual role of this compound as both a toxin and a protective agent in natural ecosystems .

Clinical Observations

A notable case involved a 65-year-old woman undergoing CAR T-cell therapy for multiple myeloma who developed bacteremia associated with Mycetohabitans rhizoxinica. This case illustrates the potential clinical implications of this compound-producing organisms in immunocompromised patients, where the presence of such pathogens can complicate treatment outcomes .

Experimental Studies

In laboratory settings, researchers have demonstrated that this compound exhibits toxicity against various eukaryotes, including nematodes and amoebas. For instance, exposure to methanol extracts from R. microsporus cultures significantly reduced the survival rates of the parasitic amoeba Entamoeba histolytica by 58%, indicating a broad spectrum of biological activity .

Comparative Efficacy Table

| Compound | Source | Target | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | Rhizopus microsporus | Eukaryotic cells | Binds β-tubulin, disrupts microtubules | Limited clinical trials |

| Mertansine | Synthetic derivatives | Cancer cells | Similar to Vinca alkaloids | Advanced clinical trials |

Eigenschaften

IUPAC Name |

(1S,3S,5R,8S,10S,11R,13R,14E,16R,17R)-10-hydroxy-8-[(2S,3R,4E,6E,8E)-3-methoxy-4,8-dimethyl-9-(2-methyl-1,3-oxazol-4-yl)nona-4,6,8-trien-2-yl]-11,16-dimethyl-4,7,12,18-tetraoxatetracyclo[15.3.1.03,5.011,13]henicos-14-ene-6,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47NO9/c1-19(13-25-18-41-23(5)36-25)9-8-10-21(3)32(40-7)22(4)27-17-29(37)35(6)30(45-35)12-11-20(2)26-14-24(16-31(38)42-26)15-28-33(43-28)34(39)44-27/h8-13,18,20,22,24,26-30,32-33,37H,14-17H2,1-7H3/b9-8+,12-11+,19-13+,21-10+/t20-,22+,24+,26-,27+,28+,29+,30-,32+,33-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPCHSCAPHNHAV-QIPOKPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC2C(O2)(C(CC(OC(=O)C3C(O3)CC4CC1OC(=O)C4)C(C)C(C(=CC=CC(=CC5=COC(=N5)C)C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1/C=C/[C@@H]2[C@](O2)([C@H](C[C@H](OC(=O)[C@H]3[C@@H](O3)C[C@@H]4C[C@H]1OC(=O)C4)[C@H](C)[C@H](/C(=C/C=C/C(=C/C5=COC(=N5)C)/C)/C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897515 | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O < 1 (mg/mL), MeOH > 50 (mg/mL), CHC13 > 50 (mg/mL) | |

| Record name | RHIZOXIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/332598%20(1998).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

90996-54-6 | |

| Record name | Rhizoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90996-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhizoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090996546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhizoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHIZOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1V1Y784E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.